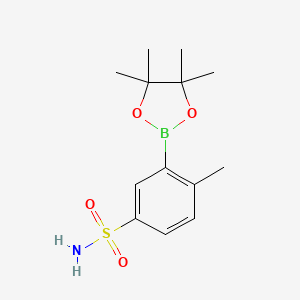

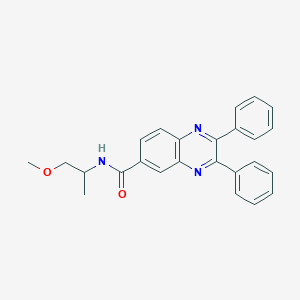

![molecular formula C8H15N3O B2546036 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 2060062-89-5](/img/structure/B2546036.png)

1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a useful research compound. Its molecular formula is C8H15N3O and its molecular weight is 169.228. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

1,2,3-Triazole derivatives have demonstrated significant biological activities, including antifungal properties. The synthesis of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols via click chemistry and their in vitro antifungal evaluation against various Candida strains highlights the potential of these compounds in developing antifungal agents. The halogen-substituted triazole, in particular, showed promising antifungal activity, suggesting avenues for future drug development (Lima-Neto et al., 2012).

Biofluorescent Markers

Triazolyl compounds synthesized from industrial waste materials like cardanol and glycerol exhibit photophysical properties suitable for developing fluorescent biomarkers. These compounds' low acute toxicity to various biological models, including Daphnia similis, Oreochromis niloticus, Aedes aegypti larvae, and mammary cells, suggests their potential as safe fluorescent markers for biodiesel quality monitoring. This application not only offers a novel use for triazolyl compounds but also aligns with green chemistry principles by repurposing industrial by-products (Pelizaro et al., 2019).

Molecular Organization and Spectroscopy

Studies on the molecular organization of triazole derivatives in different solvents reveal their capacity to form monomers and aggregates. These findings have implications for understanding the solvation and aggregation behavior of triazole compounds in various environments, potentially informing the design of new materials and analytical techniques (Matwijczuk et al., 2018).

Antifungal Drug Analogues

The synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives and their evaluation as antifungal compounds offer insights into the development of fluconazole analogues. These compounds' high activity against Candida spp. strains at low concentrations highlights the potential of triazole derivatives as effective antifungal agents. The low toxicity of these compounds, as indicated by the Artemia salina bioassay, further supports their therapeutic potential (Zambrano-Huerta et al., 2019).

Catalytic Applications

Half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands demonstrate significant catalytic efficiency in alcohol oxidation and transfer hydrogenation. These findings highlight the versatility of triazole derivatives in catalysis, potentially paving the way for new catalytic processes in organic synthesis (Saleem et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,3-triazoles, have been found to exhibit antifungal activity . They are known to interact with enzymes in fungal cells, disrupting their normal function .

Mode of Action

It is suggested that similar compounds interact with their targets by forming bonds, leading to changes in the target’s structure and function .

Biochemical Pathways

Related compounds have been shown to interfere with the synthesis of essential components in fungal cells, leading to cell death .

Result of Action

Based on the antifungal activity of similar compounds, it can be inferred that the compound may lead to the disruption of essential cellular processes in fungi, resulting in cell death .

Properties

IUPAC Name |

1-(1-propan-2-yltriazol-4-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-6(2)11-5-8(9-10-11)4-7(3)12/h5-7,12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRACIMISJNKUEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=N1)CC(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

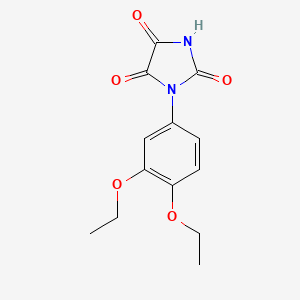

![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2545953.png)

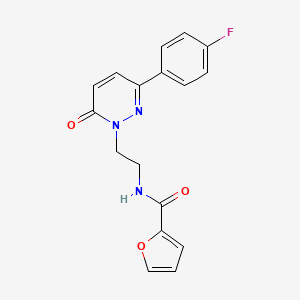

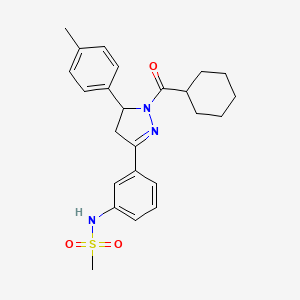

![5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide](/img/structure/B2545956.png)

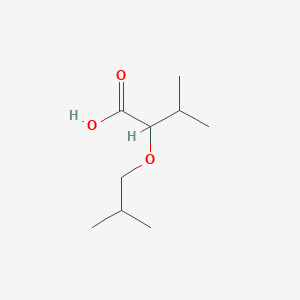

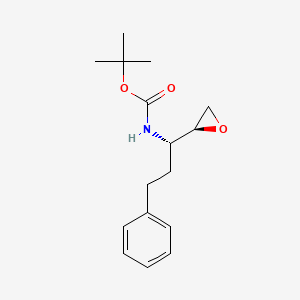

![Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2545964.png)

![9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545968.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2545971.png)

![N-Methyl-N-[2-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2545973.png)

![5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2545976.png)